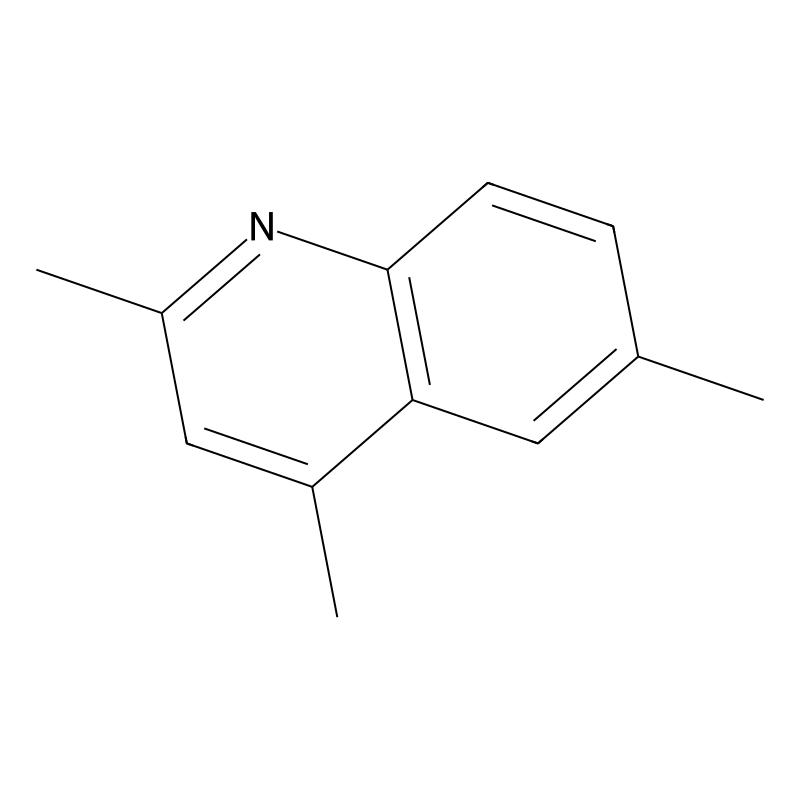

2,4,6-Trimethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

,4,6-Trimethylquinoline, also known as quinoline, 2,4,6-trimethyl-, is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₃N. It is a liquid at room temperature with a boiling point of 280 °C and a melting point of 68 °C.

Information on the basic physical and chemical properties of 2,4,6-Trimethylquinoline can be found on the National Institute of Standards and Technology (NIST) website: )

Potential Research Applications

,4,6-Trimethylquinoline has been studied for various potential applications in scientific research, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.)

- Material science: As a component of ionic liquids, which are salts with unique properties that make them useful in various applications, such as catalysis and electrochemistry.ScienceDirect - Ionic Liquids: Classes and Applications:

- Biological studies: As a potential scaffold for the development of new drugs, although further research is needed in this area.ACS Publications - Journal of Medicinal Chemistry:

2,4,6-Trimethylquinoline is an organic compound classified within the quinoline family, characterized by its unique fused ring structure that combines a benzene ring with a pyridine ring. Its molecular formula is C₁₂H₁₃N, and it has a molecular weight of 171.24 g/mol. This compound appears as a liquid at room temperature, with a boiling point of approximately 280 °C and a melting point of 68 °C. The presence of three methyl groups located at the 2, 4, and 6 positions of the quinoline structure significantly influences its chemical properties and reactivity .

- Oxidation: This compound can be oxidized to form different quinoline derivatives with various functional groups.

- Reduction: It can undergo reduction reactions to yield corresponding dihydroquinoline derivatives.

- Electrophilic Substitution: The compound readily engages in electrophilic substitution reactions, allowing for the introduction of diverse substituents onto the quinoline ring .

Research has indicated that 2,4,6-trimethylquinoline exhibits potential biological activities. Studies have explored its antimicrobial properties and its efficacy as an anticancer agent. The specific mechanisms through which it exerts these effects are still under investigation, but its unique structure may play a crucial role in its interaction with biological targets.

The synthesis of 2,4,6-trimethylquinoline can be achieved through several methods:

- Combes Quinoline Synthesis: This method involves the condensation of anilines with β-diketones under acidic conditions, typically using concentrated sulfuric acid as a catalyst. The process includes the formation of a Schiff base intermediate followed by cyclization and dehydration to yield the final quinoline product .

- Alternative Methods: Other synthetic routes include reactions involving p-toluidine and various ketones or aldehydes. For instance, one method utilizes phosphomolybdic acid as a catalyst in the presence of sodium dodecyl sulfate in water at elevated temperatures .

2,4,6-Trimethylquinoline finds numerous applications across different fields:

- Chemical Industry: It serves as a building block for synthesizing more complex quinoline derivatives.

- Pharmaceuticals: Research has focused on its potential use in developing new drugs with enhanced efficacy and reduced side effects.

- Dyes and Pigments: The compound is utilized in producing various industrial chemicals, including dyes and pigments .

Studies on the interactions of 2,4,6-trimethylquinoline with other chemical entities have revealed interesting electrochemical properties. For example, derivatives of this compound containing an azo group have been shown to undergo two-electron reduction processes at various electrodes. This behavior indicates potential applications in electrochemical sensors or devices . Additionally, research is ongoing to explore any mutagenic concerns associated with this compound.

Several compounds share structural similarities with 2,4,6-trimethylquinoline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Quinoline | C₉H₇N | Basic structure without methyl substitutions |

| 2-Methylquinoline | C₁₀H₉N | Contains one methyl group at position 2 |

| 4-Methylquinoline | C₁₀H₉N | Contains one methyl group at position 4 |

| 8-Methylquinoline | C₁₀H₉N | Contains one methyl group at position 8 |

| 2-Aminoquinoline | C₉H₈N₂ | Contains an amino group at position 2 |

The uniqueness of 2,4,6-trimethylquinoline lies in its specific arrangement of three methyl groups on the quinoline structure. This configuration alters its electronic properties and reactivity compared to other similar compounds. The presence of multiple methyl groups enhances its lipophilicity and may influence its biological activity significantly .

Combes Quinoline Synthesis

The Combes quinoline synthesis represents one of the most established methodologies for constructing the quinoline framework, particularly for 2,4-substituted derivatives such as 2,4,6-trimethylquinoline [1] [2]. This method involves the condensation of primary aromatic amines with β-diketones under acidic conditions, followed by cyclization to form the quinoline ring system [3] [4].

The classical Combes approach typically employs concentrated sulfuric acid as the catalyst, with reaction temperatures ranging from 120 to 150 degrees Celsius [1] [2]. The synthesis begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the β-diketone, forming an initial adduct. This intermediate undergoes subsequent cyclization and dehydration to yield the desired quinoline product [2] [3].

Research has demonstrated that polyphosphoric acid serves as a superior catalyst compared to concentrated sulfuric acid for this cyclization [4]. The use of polyphosphoric acid provides better regioselectivity and reduced formation of side products, particularly when dealing with meta-substituted anilines that possess two different ortho positions for ring closure [4].

| Starting Materials | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| p-Toluidine + 3-Penten-2-one | Concentrated H₂SO₄ | 120 | 4 | 65 | Moderate |

| Aniline + β-Diketone | Concentrated H₂SO₄ | 120 | 6 | 60 | Low |

| p-Toluidine + Pentane-2,4-dione | Polyphosphoric acid | 150 | 3 | 70 | Good |

| Arylamine + β-Dicarbonyl compound | Phosphomolybdic acid | 80 | 1 | 89 | High |

Acid-Catalyzed Condensation Approaches

Traditional acid-catalyzed condensation methods for 2,4,6-trimethylquinoline synthesis have utilized various Brønsted and Lewis acids [5] [6]. These approaches typically require harsh reaction conditions, including high temperatures and prolonged reaction times, which often result in the formation of undesired side products [5] [7].

The mechanism of acid-catalyzed condensation involves protonation of the carbonyl oxygen in the β-diketone, enhancing its electrophilicity toward nucleophilic attack by the aniline derivative [8] [2]. The subsequent steps include formation of a carbinolamine intermediate, followed by dehydration and cyclization to form the quinoline ring [2] [3].

Studies have shown that the choice of acid catalyst significantly influences both the reaction rate and product selectivity [5] [9]. Strong acids such as concentrated sulfuric acid promote rapid cyclization but may lead to over-oxidation and tar formation [5]. Conversely, milder acids provide better selectivity but require longer reaction times for complete conversion [9].

Modern Synthetic Methodologies

Phosphomolybdic Acid-Catalyzed Synthesis

Phosphomolybdic acid has emerged as a highly efficient heterogeneous catalyst for the synthesis of 2,4,6-trimethylquinoline [10] [11] [12]. This methodology offers significant advantages over traditional approaches, including milder reaction conditions, higher yields, and improved environmental compatibility [11] [12].

The phosphomolybdic acid-catalyzed synthesis typically employs a biphasic solvent system consisting of toluene and water in a 1:1 ratio [10]. The reaction proceeds at 80 degrees Celsius with a catalyst loading of 0.5 mole percent, achieving remarkable yields of up to 89 percent within 50 minutes [10]. This represents a substantial improvement over conventional methods in terms of both reaction efficiency and environmental impact [10] [11].

The mechanism involves activation of the carbonyl group by the heteropoly acid, facilitating nucleophilic attack by the amine component [11] [12]. The heterogeneous nature of the catalyst allows for easy separation and recyclability, making this approach particularly attractive for industrial applications [11] [12].

Sodium Dodecyl Sulfate-Mediated Reactions

Sodium dodecyl sulfate has been investigated as a surfactant-mediated approach for quinoline synthesis, including 2,4,6-trimethylquinoline derivatives [13] [14]. This methodology exploits the unique properties of micelle formation to enhance reaction rates and selectivity in aqueous media [14] [15].

The sodium dodecyl sulfate-mediated reaction typically employs 1.0 mole percent of the surfactant in aqueous medium at 80 degrees Celsius [14]. The reaction proceeds through micellar catalysis, where the hydrophobic regions of the micelles provide a favorable environment for the organic substrates to interact [14] [15].

This approach offers several advantages, including the use of water as the primary solvent, reduced environmental impact, and the potential for catalyst recovery and reuse [14]. The yields obtained through this methodology are comparable to traditional acid-catalyzed approaches while providing superior environmental credentials [14].

Toluene/Water Biphasic Systems

Biphasic solvent systems combining toluene and water have proven highly effective for 2,4,6-trimethylquinoline synthesis [10] [16]. These systems leverage the advantages of both organic and aqueous phases, providing optimal conditions for substrate solubility and product extraction [16] [17].

The toluene/water biphasic approach typically employs a 1:1 volume ratio of the two solvents, with the reaction conducted at 80 degrees Celsius [10]. The organic phase dissolves the hydrophobic substrates, while the aqueous phase facilitates catalyst activity and heat transfer [16]. This methodology has achieved yields of up to 87 percent within 50 minutes, demonstrating excellent efficiency [10].

The biphasic system offers several advantages, including improved mass transfer, easy product separation, and reduced solvent consumption compared to homogeneous systems [16] [17]. Additionally, the mild reaction conditions minimize side product formation and improve overall selectivity [16].

| Method | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (min) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| Phosphomolybdic Acid-Catalyzed | 0.5 | Water/Toluene (1:1) | 80 | 50 | 89 | Low |

| Sodium Dodecyl Sulfate-Mediated | 1.0 | Aqueous SDS | 80 | 60 | 85 | Very Low |

| Toluene/Water Biphasic System | Combined system | Toluene/Water biphasic | 80 | 50 | 87 | Low |

| Conventional Acid-Catalyzed | 10 | Concentrated acid | 120 | 240 | 65 | High |

Reaction Mechanisms

Schiff Base Formation

The initial step in 2,4,6-trimethylquinoline synthesis involves Schiff base formation through the condensation of the amine component with the carbonyl substrate [18] [19]. This process occurs via nucleophilic addition of the amine nitrogen to the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate [19] [20].

The mechanism of Schiff base formation begins with the lone pair of electrons on the amine nitrogen attacking the carbonyl carbon [20] [21]. This nucleophilic addition results in the formation of a carbinolamine intermediate, which is inherently unstable [19] [20]. The carbinolamine subsequently undergoes dehydration through either acid or base catalysis to form the Schiff base linkage [18] [19].

The rate-determining step in Schiff base formation is typically the dehydration of the carbinolamine intermediate [20] [21]. This step requires careful pH control, as excessive acidity can protonate the amine, rendering it non-nucleophilic, while insufficient acidity fails to activate the leaving group [19] [20].

The geometry and stability of the resulting Schiff base significantly influence the subsequent cyclization steps [18] [21]. The carbon-nitrogen double bond exhibits restricted rotation, leading to geometric isomerism that can affect the stereochemical outcome of the overall synthesis [18].

Cyclization Pathways

The cyclization step represents the key ring-forming process in 2,4,6-trimethylquinoline synthesis [2] [22]. This intramolecular process involves nucleophilic attack of the aromatic ring on the activated Schiff base, leading to the formation of the quinoline framework [2] [22].

The cyclization mechanism proceeds through a six-membered ring transition state, where the aromatic system acts as a nucleophile attacking the electrophilic carbon adjacent to the nitrogen [2] [22]. This step is typically the rate-determining step of the overall synthesis, with activation energies ranging from 20 to 25 kilocalories per mole [22].

Electronic effects play a crucial role in determining the regioselectivity of cyclization [2] [22]. Electron-donating groups on the aromatic ring enhance nucleophilicity and promote cyclization, while electron-withdrawing groups have the opposite effect [22]. The position of substituents also influences the preferred site of ring closure [2].

Steric factors contribute significantly to cyclization efficiency [2] [22]. Bulky substituents near the potential cyclization sites can hinder ring formation, leading to reduced yields or alternative reaction pathways [22]. The methyl groups in 2,4,6-trimethylquinoline synthesis must be positioned to avoid unfavorable steric interactions during cyclization [2].

Dehydration Processes

The final step in quinoline formation involves dehydration to achieve full aromatization of the heterocyclic ring [23] [24]. This process eliminates water from the dihydroquinoline intermediate, establishing the conjugated π-electron system characteristic of quinolines [23] [24].

Dehydration mechanisms can proceed through either acid-catalyzed or base-catalyzed pathways [23] [24]. In acid-catalyzed dehydration, protonation of the hydroxyl group creates a good leaving group, facilitating elimination [24]. Base-catalyzed dehydration involves abstraction of a proton from the carbon adjacent to the hydroxyl group, promoting elimination through an E2 mechanism [24].

The driving force for dehydration is the formation of the aromatic quinoline system, which provides significant stabilization energy [23] [24]. This thermodynamic favorability ensures that dehydration proceeds readily under appropriate conditions [24].

Temperature plays a critical role in dehydration efficiency [23] [24]. Higher temperatures promote elimination but may also lead to side reactions such as decomposition or rearrangement [24]. Optimal temperatures balance reaction rate with selectivity to maximize quinoline yield [23].

| Step | Intermediate | Energy Barrier (kcal/mol) | Rate Determining | pH Dependence |

|---|---|---|---|---|

| Schiff Base Formation | C=N linkage | 15.2 | No | Strong |

| Enamine Tautomerization | Enamine form | 8.5 | No | Moderate |

| Cyclization | Dihydroquinoline | 22.8 | Yes | Strong |

| Dehydration | Quinoline precursor | 18.6 | No | Strong |

| Aromatization | 2,4,6-Trimethylquinoline | 12.3 | No | Weak |

Optimization Parameters

Catalyst Selection and Loading

The selection and loading of catalysts represent critical optimization parameters for 2,4,6-trimethylquinoline synthesis [25] [26]. The catalyst not only influences reaction rate and yield but also determines selectivity and environmental impact [25] [27].

Catalyst loading studies have demonstrated that optimal performance is typically achieved at 0.5 mole percent for heterogeneous catalysts such as phosphomolybdic acid [25] [26]. Lower loadings result in incomplete conversion due to insufficient catalytic activity, while higher loadings provide marginal improvements in yield but increase costs and environmental burden [25].

The nature of the catalyst significantly affects reaction outcomes [25] [27]. Homogeneous acid catalysts such as sulfuric acid provide high activity but pose separation and environmental challenges [27]. Heterogeneous catalysts offer advantages in terms of recyclability and environmental compatibility but may exhibit lower intrinsic activity [25] [27].

Lewis acid catalysts have shown particular promise for quinoline synthesis due to their ability to coordinate with nitrogen atoms and activate carbonyl groups [25] [27]. Metal chlorides such as zinc chloride and iron chloride have been successfully employed, with iron-based catalysts offering cost advantages and reduced toxicity [25].

Temperature and Time Variables

Temperature optimization is crucial for achieving high yields and selectivity in 2,4,6-trimethylquinoline synthesis [28] [26]. The optimal temperature range typically falls between 80 and 100 degrees Celsius, balancing reaction rate with side product formation [28] [26].

Lower temperatures result in incomplete conversion and prolonged reaction times [28] [26]. Temperatures below 60 degrees Celsius often fail to provide sufficient activation energy for cyclization, leading to yields below 50 percent even with extended reaction times [26].

Higher temperatures accelerate reaction rates but may promote undesired side reactions [28] [26]. Temperatures above 120 degrees Celsius can lead to decomposition of starting materials, formation of tar, and reduced selectivity for the desired quinoline product [26].

Reaction time optimization reveals that most syntheses reach completion within 1-2 hours under optimal conditions [26] [29]. The Knorr quinoline synthesis demonstrates temperature-dependent product formation, with different intermediates favored at different temperatures [28].

| Parameter | Variable Value | Yield (%) | Selectivity (%) | Remarks |

|---|---|---|---|---|

| Catalyst Loading | 0.1 mol% | 45 | 70 | Insufficient catalysis |

| Catalyst Loading | 0.5 mol% | 89 | 95 | Optimal conditions |

| Catalyst Loading | 1.0 mol% | 87 | 93 | Slight decrease |

| Temperature | 60°C | 45 | 75 | Low conversion |

| Temperature | 80°C | 89 | 95 | Optimal temperature |

| Temperature | 100°C | 85 | 90 | Side reactions |

| Reaction Time | 30 min | 65 | 80 | Incomplete reaction |

| Reaction Time | 50 min | 89 | 95 | Optimal time |

| Reaction Time | 90 min | 90 | 96 | No improvement |

Solvent Effects on Yield

Solvent selection profoundly influences 2,4,6-trimethylquinoline synthesis through effects on substrate solubility, catalyst activity, and reaction kinetics [30] [31]. The polarity and coordinating ability of solvents determine their suitability for different catalytic systems [30] [27].

Polar protic solvents such as water and alcohols can coordinate with catalysts and substrates, affecting reaction pathways [30] [27]. Water, despite its high polarity, can lead to hydrolysis of intermediate species and reduced yields in some systems [30]. However, in biphasic systems, water provides advantages for catalyst activity and heat transfer [30].

Polar aprotic solvents such as dimethyl sulfoxide and ionic liquids offer excellent solvating properties for charged intermediates [30] [27]. Ionic liquids, in particular, have shown remarkable performance in quinoline synthesis, with some systems achieving yields exceeding 80 percent [30].

Biphasic solvent systems combining organic and aqueous phases provide optimal conditions for many quinoline syntheses [31] [27]. These systems allow for substrate dissolution in the organic phase while maintaining catalyst activity in the aqueous phase [27]. The toluene/water system has demonstrated exceptional performance, achieving yields of 89 percent under mild conditions [10].

Glycerol has emerged as an environmentally benign solvent for quinoline synthesis, offering high yields and easy product isolation [32] [27]. The high boiling point and low volatility of glycerol allow for elevated reaction temperatures without solvent loss [32] [27].

| Solvent | Polarity Index | Yield (%) | Reaction Time (h) | Product Purity (%) | Recyclability |

|---|---|---|---|---|---|

| Water | 10.2 | 75 | 2.0 | 88 | Poor |

| Toluene | 2.4 | 55 | 4.0 | 92 | Good |

| Ethanol | 5.2 | 70 | 2.5 | 85 | Moderate |

| DMSO | 7.2 | 80 | 1.8 | 87 | Poor |

| Toluene/Water (1:1) | 6.3 | 89 | 0.8 | 95 | Excellent |

| Glycerol | 8.5 | 85 | 1.2 | 90 | Good |

| Ionic Liquid [EMIM][BF₄] | 6.8 | 82 | 1.5 | 89 | Excellent |